
3-methoxy-4-methyldotriacontane-9,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-methyldotriacontane-9,11-diol is a long-chain aliphatic compound with the molecular formula C33H68O3 This compound features a methoxy group at the 3rd position, a methyl group at the 4th position, and hydroxyl groups at the 9th and 11th positions on a dotriacontane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-methyldotriacontane-9,11-diol typically involves multi-step organic synthesis techniques. One common approach is the stepwise elongation of a shorter aliphatic chain, followed by functional group modifications. Key steps may include:
Chain Elongation: Using Grignard reagents or organolithium compounds to extend the carbon chain.
Functional Group Introduction: Introducing methoxy and methyl groups through selective alkylation reactions.
Hydroxylation: Adding hydroxyl groups at specific positions using controlled oxidation reactions.
Industrial Production Methods
Industrial production of this compound, if required in large quantities, would likely involve similar synthetic routes but optimized for scale. This could include the use of continuous flow reactors for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-methyldotriacontane-9,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, yielding a more saturated hydrocarbon.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions using reagents like NaH (Sodium hydride) or organometallic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.
Reduction: Formation of a more saturated hydrocarbon chain.
Substitution: Introduction of new functional groups in place of methoxy or methyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study long-chain aliphatic hydrocarbons and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-methoxy-4-methyldotriacontane-9,11-diol is not fully understood, but it is believed to interact with cellular membranes and proteins due to its amphiphilic nature. The hydroxyl groups may form hydrogen bonds with biological molecules, while the long aliphatic chain can integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyldotriacontane: Lacks the methoxy and hydroxyl groups, making it less reactive.
4-Methyldotriacontane: Similar structure but without the methoxy and hydroxyl groups.
9,11-Dihydroxydotriacontane: Lacks the methoxy and methyl groups, affecting its solubility and reactivity.
Uniqueness
3-Methoxy-4-methyldotriacontane-9,11-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
10539-55-6 |
|---|---|
Formule moléculaire |
C34H70O3 |
Poids moléculaire |
526.9 g/mol |
Nom IUPAC |
3-methoxy-4-methyldotriacontane-9,11-diol |
InChI |
InChI=1S/C34H70O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-32(35)30-33(36)29-26-25-27-31(3)34(6-2)37-4/h31-36H,5-30H2,1-4H3 |
Clé InChI |
IVPFDOZWCWTFPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC(C)C(CC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
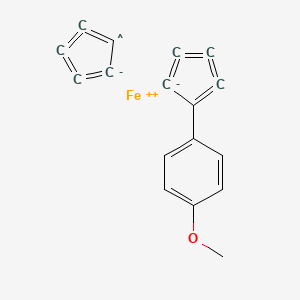
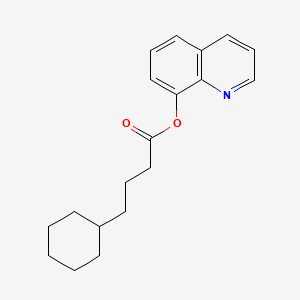
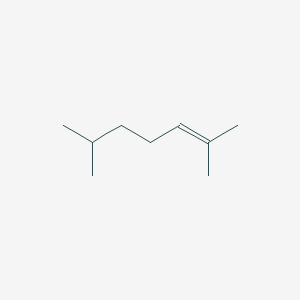
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
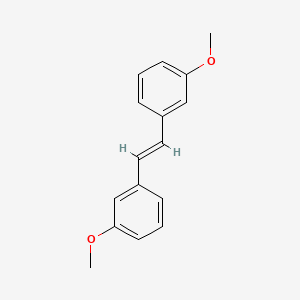
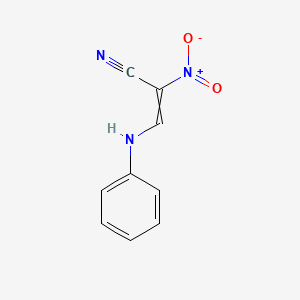
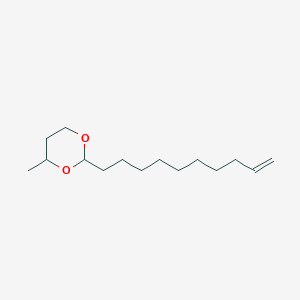

![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)
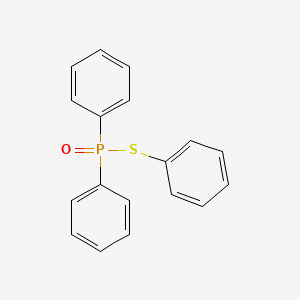

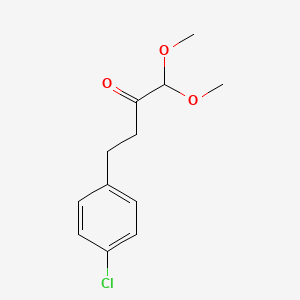
![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)
